

# IR spectrum analysis of 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde

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## Compound of Interest

Compound Name: 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde

Cat. No.: B041588

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An In-depth Technical Guide to the Infrared Spectrum Analysis of **5-Methoxy-2-methyl-1H-indole-3-carbaldehyde**

## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of **5-Methoxy-2-methyl-1H-indole-3-carbaldehyde**. The document summarizes expected quantitative data, outlines a comprehensive experimental protocol for spectral acquisition, and visualizes a key synthetic pathway for this compound.

## Data Presentation: Predicted Infrared Spectral Data

While a definitive experimental spectrum for **5-Methoxy-2-methyl-1H-indole-3-carbaldehyde** is not readily available in public spectral databases, a reliable prediction of its key infrared absorption bands can be compiled from the analysis of its functional groups and comparison with structurally similar indole derivatives.<sup>[1][2][3][4]</sup> The following table summarizes the expected characteristic vibrational frequencies, their assignments, and the expected intensity.

Wavenumber (cm <sup>-1</sup> )	Assignment	Functional Group	Expected Intensity
~3300-3400	N-H stretch	Indole N-H	Medium, Sharp
~3100-3150	Aromatic C-H stretch	Ar-H	Medium to Weak
~2950-3000	Aliphatic C-H stretch	C-H (methyl)	Medium to Weak
~2830-2850 & ~2720-2740	Aldehyde C-H stretch (Fermi resonance)	O=C-H	Weak
~1650-1680	C=O stretch (aldehyde)	C=O	Strong
~1580-1620	C=C stretch (aromatic)	Aromatic Ring	Medium to Strong
~1450-1500	C=C stretch (aromatic)	Aromatic Ring	Medium to Strong
~1200-1250	Asymmetric C-O-C stretch	Aryl-O-CH <sub>3</sub>	Strong
~1020-1075	Symmetric C-O-C stretch	Aryl-O-CH <sub>3</sub>	Medium
~800-850	C-H out-of-plane bend	Aromatic Ring	Strong
~740-760	N-H out-of-plane bend	Indole N-H	Medium, Broad

## Experimental Protocols: Infrared Spectrum Acquisition

The following protocol describes a standard method for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a solid sample like **5-Methoxy-2-methyl-1H-indole-3-carbaldehyde** using the Attenuated Total Reflectance (ATR) technique.

Objective: To acquire the infrared spectrum of **5-Methoxy-2-methyl-1H-indole-3-carbaldehyde** from 4000 to 400 cm<sup>-1</sup>.

#### Materials and Equipment:

- **5-Methoxy-2-methyl-1H-indole-3-carbaldehyde** (solid powder)
- Fourier Transform Infrared (FTIR) spectrometer with a Deuterated Triglycine Sulfate (DTGS) detector
- Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or germanium crystal)
- Spatula
- Isopropanol or ethanol for cleaning
- Lint-free wipes

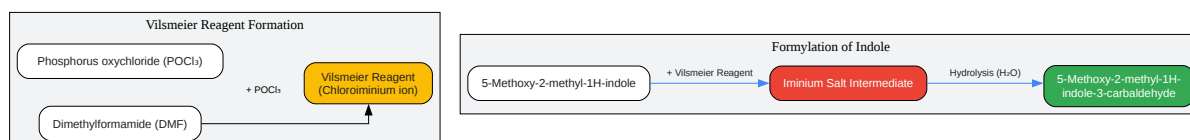
#### Procedure:

- Instrument Preparation:
  - Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.
  - Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
- Background Spectrum Acquisition:
  - Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol or ethanol and allow it to dry completely.
  - Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the atmospheric conditions. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Sample Preparation and Measurement:
  - Place a small amount (typically 1-5 mg) of the solid **5-Methoxy-2-methyl-1H-indole-3-carbaldehyde** sample onto the center of the ATR crystal using a clean spatula.

- Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum using the same parameters as the background scan (e.g., number of scans, resolution).
- Data Processing:
  - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
  - Perform a baseline correction if necessary to ensure the baseline is flat.
  - Use the software to identify and label the major absorption peaks.
- Cleaning:
  - Retract the ATR press and carefully remove the sample from the crystal using a spatula.
  - Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol or ethanol to remove any sample residue.

## Mandatory Visualization: Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, including indoles.<sup>[5]</sup> The following diagram illustrates the logical workflow for the synthesis of **5-Methoxy-2-methyl-1H-indole-3-carbaldehyde** from 5-Methoxy-2-methyl-1H-indole.



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Caption: Vilsmeier-Haack synthesis of the target compound.

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## References

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